molecular formula C14H8ClFN2OS B2596906 N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide CAS No. 941998-33-0

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide

Cat. No.: B2596906
CAS No.: 941998-33-0
M. Wt: 306.74
InChI Key: DUOKWHAKOKBERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide is a synthetic small molecule based on the privileged benzothiazole scaffold , a structure widely recognized in medicinal chemistry for its diverse and potent biological activities . This compound is offered as a high-purity chemical tool for research and development purposes, specifically for investigating novel therapeutic agents. Benzothiazole derivatives have demonstrated significant promise in anticancer research . Compounds sharing this core structure have been shown to inhibit the proliferation of various human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . The mechanistic studies of related active benzothiazole compounds suggest they can induce apoptosis (programmed cell death) and cause cell cycle arrest , effectively halting the growth of malignant cells . Furthermore, some derivatives are known to exert their effects by simultaneously inhibiting key signaling pathways such as AKT and ERK , which are crucial for tumor cell survival and proliferation . Beyond oncology, this compound is also of interest for its potential anti-inflammatory properties . Chronic inflammation is a known facilitator of cancer development, and benzothiazole derivatives have been investigated for their ability to lower the levels of key inflammatory cytokines like IL-6 and TNF-α in cellular models . This dual-action potential—targeting both cancer cell growth and the inflammatory tumor microenvironment—makes the benzothiazole class a compelling focus for developing new multi-targeted therapeutic strategies . Researchers can also explore its antibacterial applications , as structurally similar benzothiazole compounds have shown activity against a range of bacterial strains by inhibiting critical enzymes like DNA gyrase and MurB . Please Note: This product is intended for research applications in a controlled laboratory environment. It is strictly marked as For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Prior to use, researchers should consult safety data sheets and conduct a comprehensive risk assessment.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-10-4-5-11(13-12(10)17-7-20-13)18-14(19)8-2-1-3-9(16)6-8/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKWHAKOKBERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide typically involves the reaction of 4-chloro-1,3-benzothiazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzothiazole derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, sourced from Enamine Ltd’s Building Blocks Catalogue (2018), share structural motifs with N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide, enabling a comparative analysis :

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
This compound C₁₄H₈ClFN₂OS 324.75 4-Cl (benzothiazole), 3-F (benzamide)
2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide C₂₁H₁₇N₂OS 361.44 2-Ph (benzothiazole), acetamide (Ph-CH₂-CONH-)
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide C₂₂H₂₀F₂N₂O₄S 458.47 4-F (benzamide), 3-fluoro-4-methylphenyl, sulfamoyl group with 4-methoxyphenyl
N-propyl-3-(pyridine-3-sulfonamido)benzamide C₁₅H₁₇N₃O₃S 319.39 Pyridine-3-sulfonamido, N-propyl

Key Structural Differences and Implications

The sulfamoyl group in 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide adds hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability relative to the simpler benzamide in the target compound .

Molecular Weight and Drug-Likeness :

  • The target compound (324.75 g/mol) has a lower molecular weight than 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide (458.47 g/mol), aligning more closely with Lipinski’s Rule of Five for oral bioavailability .

Heterocyclic Diversity :

  • N-propyl-3-(pyridine-3-sulfonamido)benzamide incorporates a pyridine ring, which may confer distinct metal-coordination properties compared to the benzothiazole core of the target compound .

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the various aspects of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a benzothiazole ring substituted with chlorine and fluorine atoms. The presence of these halogen substituents significantly influences its biological properties.

PropertyDescription
Molecular Formula C14H8ClFN2OS
Molecular Weight 304.74 g/mol
CAS Number 941998-33-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects through:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolic functions in pathogens or cancer cells.
  • Receptor Modulation: It can bind to various receptors, altering their signaling pathways which may result in therapeutic effects against diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular:

  • Bacterial Inhibition: Studies have shown that this compound can effectively inhibit the growth of various bacterial strains. For instance, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli at low concentrations.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. It has shown effectiveness against several fungal pathogens, including:

  • Candida spp.: The compound inhibited the growth of Candida albicans, a common opportunistic pathogen.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines:

Case Studies

  • Study on A431 and A549 Cell Lines:
    • The compound was tested on human epidermoid carcinoma (A431) and lung adenocarcinoma (A549) cell lines.
    • Results indicated that it significantly reduced cell viability and induced apoptosis at concentrations ranging from 1 to 4 µM.
  • Mechanistic Insights:
    • Western blot analyses revealed that treatment with the compound resulted in the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.

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